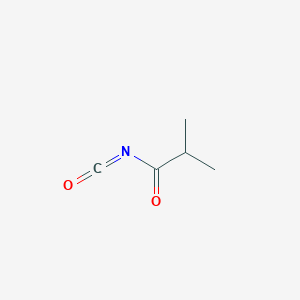
2-Methylpropanecarbonyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropanecarbonyl isocyanate is an organic compound characterized by the presence of both an isobutyryl group and an isocyanate group. It is a versatile chemical intermediate used in various industrial and research applications. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylpropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of isobutyryl chloride with sodium azide, followed by the Curtius rearrangement to yield isobutyryl isocyanate. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: In industrial settings, isobutyryl isocyanate is often produced using the phosgene method. This involves the reaction of isobutyryl amine with phosgene to form isobutyryl isocyanate. Due to the hazardous nature of phosgene, strict safety protocols are necessary during this process .
化学反应分析
Types of Reactions: 2-Methylpropanecarbonyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form isobutyric acid and carbon dioxide.
Aminolysis: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form carbamates.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous conditions.
Aminolysis: Requires the presence of an amine and is often conducted at room temperature.
Alcoholysis: Involves the use of alcohols and may require a catalyst to proceed efficiently.
Major Products:
Hydrolysis: Isobutyric acid and carbon dioxide.
Aminolysis: Ureas.
Alcoholysis: Carbamates.
科学研究应用
2-Methylpropanecarbonyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用机制
The mechanism of action of isobutyryl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as water, amines, and alcohols. This reactivity is the basis for its use in forming ureas, carbamates, and other derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
相似化合物的比较
Butyryl isocyanate: Similar in structure but with a straight-chain butyryl group instead of a branched isobutyryl group.
Acetyl isocyanate: Contains an acetyl group instead of an isobutyryl group.
Propionyl isocyanate: Features a propionyl group in place of the isobutyryl group.
Uniqueness: 2-Methylpropanecarbonyl isocyanate is unique due to its branched isobutyryl group, which can impart different steric and electronic properties compared to its straight-chain counterparts. This can influence its reactivity and the types of products formed in chemical reactions .
属性
分子式 |
C5H7NO2 |
|---|---|
分子量 |
113.11 g/mol |
IUPAC 名称 |
2-methylpropanoyl isocyanate |
InChI |
InChI=1S/C5H7NO2/c1-4(2)5(8)6-3-7/h4H,1-2H3 |
InChI 键 |
NUJABUJBVBBCTR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


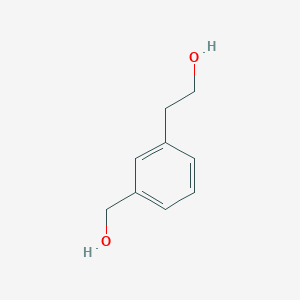
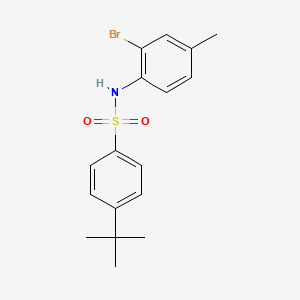
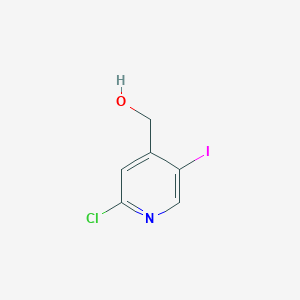

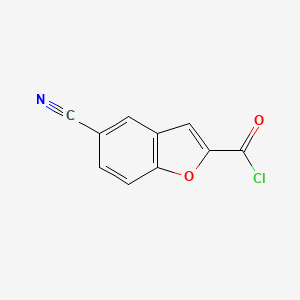
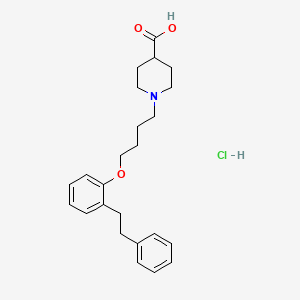
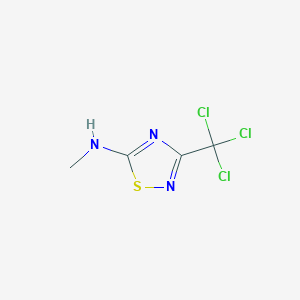
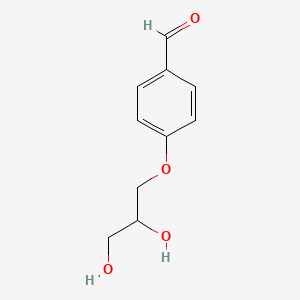
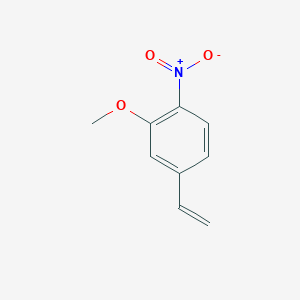

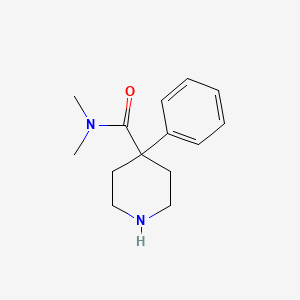
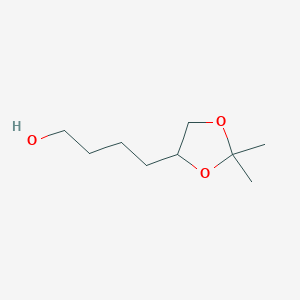
![2,3-bis(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B8768149.png)

